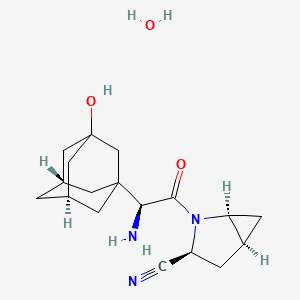

saxagliptin monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H27N3O3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate |

InChI |

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10-,11+,12-,13+,14+,15-,17?,18?;/m1./s1 |

InChI Key |

AFNTWHMDBNQQPX-ZBMKVBKGSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.O |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Saxagliptin Monohydrate: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Saxagliptin (B632), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of saxagliptin monohydrate. It details the key chemical intermediates, reaction schemes, and experimental protocols. Furthermore, this document elucidates the mechanism of action of saxagliptin by diagramming the DPP-4 signaling pathway. Quantitative data from various synthetic routes are summarized for comparative analysis, offering valuable insights for process optimization and future drug development endeavors.

Discovery and Development

Saxagliptin, initially identified as BMS-477118, was discovered by scientists at Bristol-Myers Squibb.[1][2] The discovery and preclinical profile of this highly potent, long-acting, and orally active DPP-4 inhibitor were first disclosed in the Journal of Medicinal Chemistry in 2005.[1][2] The development of saxagliptin was a strategic effort to improve upon earlier DPP-4 inhibitors by enhancing both potency and duration of action.

Early development was conducted solely by Bristol-Myers Squibb. In 2007, a strategic collaboration was formed with AstraZeneca to co-develop and co-commercialize saxagliptin, bringing the drug through final clinical trials and to the global market.[3] Saxagliptin, sold under the brand name Onglyza, received FDA approval in 2009 for the treatment of type 2 diabetes.[3]

The core innovation in the molecular structure of saxagliptin is the incorporation of a cyanopyrrolidine moiety which binds to the active site of the DPP-4 enzyme, and a unique adamantylglycine side chain that contributes to its high potency and extended duration of action.

Mechanism of Action: The DPP-4 Signaling Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.

These incretin hormones play a crucial role in glucose homeostasis. Elevated levels of active GLP-1 and GIP stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon (B607659) secretion from pancreatic α-cells. This dual action leads to improved glycemic control.

References

An In-depth Technical Guide to the Physicochemical Properties of Saxagliptin Monohydrate for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of saxagliptin (B632) monohydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this active pharmaceutical ingredient (API).

Chemical and Physical Properties

Saxagliptin monohydrate is a white to light yellow or light brown, non-hygroscopic, crystalline powder.[1] It is the monohydrate form of saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4.[2]

| Property | Value | Reference |

| Chemical Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile monohydrate | [3] |

| Molecular Formula | C₁₈H₂₅N₃O₂ · H₂O | [4] |

| Molecular Weight | 333.43 g/mol | [3][4] |

| CAS Number | 945667-22-1 | [4] |

| Appearance | White to light yellow or light brown crystalline powder | [1] |

| Hygroscopicity | Non-hygroscopic | [1] |

| pKa (estimated) | 7.90 | [1] |

| LogP (calculated) | Data not available in the searched literature. |

Solubility Profile

The solubility of saxagliptin and its salts has been determined in various solvents, which is crucial for formulation development and analytical method design.

| Compound | Solvent | Solubility | Reference |

| This compound | Water (24 °C) | Sparingly soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] | |

| Methanol | Soluble | [1] | |

| Ethanol | Soluble | [1] | |

| Isopropyl Alcohol | Soluble | [1] | |

| Acetonitrile (B52724) | Soluble | [1] | |

| Acetone | Soluble | [1] | |

| Polyethylene Glycol 400 | Soluble | [1] | |

| DMSO | 2 mg/mL (clear) | [4] | |

| Saxagliptin Hydrochloride | Ethanol | ~10 mg/mL | [5] |

| DMSO | ~20 mg/mL | [5] | |

| Dimethylformamide (DMF) | ~20 mg/mL | [5] | |

| PBS (pH 7.2) | ~2 mg/mL | [5] |

Solid-State Characterization

The solid-state properties of an API are critical for its stability, dissolution, and bioavailability. This compound exists in a specific crystalline form designated as Form H-1.

X-ray Powder Diffraction (XRPD)

The crystalline form H-1 of this compound is characterized by the following main peaks in its X-ray powder diffraction pattern, expressed in degrees 2-theta (±0.1°).[5][6][7]

| Peak Position (°2θ) |

| 12.4 |

| 13.3 |

| 13.6 |

| 14.7 |

| 16.2 |

| 18.2 |

| 19.9 |

| 20.9 |

| 21.9 |

| 22.4 |

Thermal Analysis

Thermal analysis techniques are essential for determining the melting point, water content, and thermal stability of a hydrated crystalline solid.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram of the crystalline saxagliptin free base monohydrate (form H-1) is available in the literature, however, the specific melting endotherm temperature is not explicitly stated in the provided search results.[8]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the water content of the hydrate. For saxagliptin hydrochloride, various hydrated forms have been identified with water content measured by TGA.[8] However, a specific TGA curve or quantitative water loss value for this compound form H-1 was not found in the search results. Theoretically, the water content of a monohydrate of saxagliptin (MW 333.43 g/mol ) is approximately 5.4%.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies have shown that saxagliptin is susceptible to degradation under certain conditions.

| Stress Condition | Stability | Observations | Reference |

| Acidic Hydrolysis | Labile | Significant degradation observed. | [9] |

| Alkaline Hydrolysis | Labile | Significant degradation observed. | [9] |

| Neutral Hydrolysis | Labile | Degradation observed. | [9] |

| Oxidative Stress | Labile | Significant degradation observed. | [9] |

| Thermal Stress | Stable | Stable under thermolytic stress conditions. | [9] |

| Photolytic Stress | Stable | Stable under photolytic stress conditions. | [9] |

The primary degradation pathway for saxagliptin involves an intramolecular cyclization to form a therapeutically inactive cyclic amidine.[10] The kinetics of this conversion are influenced by solvent and can be autocatalytic.[10]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

X-ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline form of this compound.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range, typically from 3° to 40°, with a defined step size and time per step.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for characteristic peak positions.

Thermal Analysis (DSC and TGA)

-

Objective: To determine the thermal properties, including melting point and water content.

-

Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer, or a simultaneous thermal analyzer (STA).

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-10 mg) is placed in an aluminum pan. For DSC, the pan is often hermetically sealed. For TGA, an open pan or a pan with a pinhole lid is used.

-

DSC Protocol: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.

-

TGA Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The change in mass is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed for endothermic and exothermic events, such as melting. The TGA curve is analyzed to quantify mass loss, which corresponds to the loss of water in the case of a hydrate.

Stability-Indicating HPLC Method

-

Objective: To quantify saxagliptin and its degradation products to assess stability.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Around 210 nm.

-

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable diluent. For forced degradation studies, the drug is subjected to stress conditions (acid, base, peroxide, heat, light) before dilution.

-

Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of saxagliptin and any degradation products. The percentage of degradation is calculated based on the reduction in the peak area of the parent drug.

Mechanism of Action: DPP-4 Inhibition

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][11] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells.[4][7]

References

- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Saxagliptin Hydrate | C18H27N3O3 | CID 53297473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20130158091A1 - Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]

- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 8. US20090054303A1 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic and mechanistic insight into the thermodynamic degradation of saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of Saxagliptin Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of saxagliptin (B632) monohydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the pharmacological, pharmacokinetic, and toxicological profile of saxagliptin, presenting key quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological and experimental processes.

Introduction

Saxagliptin is a therapeutic agent developed for the management of type 2 diabetes mellitus. Its mechanism of action centers on the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][2] This document synthesizes the foundational preclinical research that characterized the efficacy, safety, and metabolic fate of saxagliptin.

Pharmacological Profile

Mechanism of Action

Saxagliptin is a competitive, reversible inhibitor of the DPP-4 enzyme.[3] The primary pharmacodynamic effect of saxagliptin is the dose-dependent inhibition of plasma DPP-4 activity, leading to a 1.5- to 3.0-fold increase in plasma GLP-1 concentrations after a meal in preclinical models.[3] This enhancement of incretin levels improves beta-cell function and reduces postprandial glucagon secretion, contributing to lower fasting and postprandial glucose levels.[3][4]

Figure 1: Signaling pathway of saxagliptin's mechanism of action.

In Vitro Potency and Selectivity

Saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, are potent inhibitors of the human DPP-4 enzyme. The inhibitory potency (Ki) and selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, were determined in in vitro enzymatic assays.

| Compound | Target Enzyme | Ki (nM) at 37°C | Selectivity vs. DPP-4 |

| Saxagliptin | DPP-4 | 1.3 | - |

| DPP-8 | ~520 | ~400-fold | |

| DPP-9 | ~98 | ~75-fold | |

| 5-hydroxy saxagliptin | DPP-4 | 2.6 | - |

| DPP-8 | ~2470 | ~950-fold | |

| DPP-9 | ~416 | ~160-fold |

Table 1: In Vitro Potency and Selectivity of Saxagliptin and its Active Metabolite.[5][6]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of saxagliptin and its metabolites on DPP-4 activity.

Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate: Gly-Pro-AMC (Glycyl-prolyl-7-amino-4-methylcoumarin).

-

Saxagliptin monohydrate and 5-hydroxy saxagliptin.

-

Assay buffer: Tris-HCl buffer (50 mM, pH 8.0).

-

96-well microplates.

-

Microplate reader capable of fluorescence detection (excitation ~360 nm, emission ~460 nm).

Procedure:

-

Prepare serial dilutions of saxagliptin and 5-hydroxy saxagliptin in DMSO.

-

In a 96-well microplate, add 26 µL of the test compound dilutions and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Tris-HCl buffer).[7]

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate (200 µM in Tris-HCl buffer).[7]

-

Monitor the fluorescence signal kinetically for 30 minutes at 37°C using a microplate reader.

-

Calculate the rate of reaction (ΔFLU/min) from the linear portion of the kinetic curve.

-

Determine the percent inhibition relative to a vehicle control (DMSO).

-

Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, with the known Km of the substrate.

Pharmacokinetic Profile

The pharmacokinetic properties of saxagliptin were evaluated in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Rat | Dog | Monkey |

| Oral Bioavailability (%) | 50-75 | 50-75 | 50-75 |

| Plasma Clearance (mL/min/kg) | 115 | 9.3 | 14.5 |

| Plasma Elimination Half-life (h) | 2.1 - 4.4 | 2.1 - 4.4 | 2.1 - 4.4 |

| Volume of Distribution (L/kg) | 1.3 - 5.2 | 1.3 - 5.2 | 1.3 - 5.2 |

| In Vitro Serum Protein Binding (%) | ≤30 | ≤30 | ≤30 |

Table 2: Pharmacokinetic Parameters of Saxagliptin in Preclinical Species.[8]

The primary metabolic pathway for saxagliptin involves the formation of a pharmacologically active hydroxylated metabolite, 5-hydroxy saxagliptin (M2).[8]

Experimental Protocol: Bioanalytical Method for Saxagliptin and 5-hydroxy saxagliptin in Plasma

Objective: To quantify the concentrations of saxagliptin and its active metabolite in plasma samples from preclinical studies.

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9]

Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma, add 10 µL of an internal standard working solution (e.g., vildagliptin, 150 ng/mL).[9]

-

Add 250 µL of acetonitrile (B52724) to precipitate plasma proteins.[9]

-

Vortex the mixture for 3 minutes and centrifuge at 13,500 rpm for 10 minutes at 4°C.[9]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase, vortex, and centrifuge.

-

Inject 10 µL of the supernatant for UPLC-MS/MS analysis.[9]

Chromatographic and Mass Spectrometric Conditions:

-

Column: A suitable C18 analytical column.

-

Mobile Phase: A gradient of acetonitrile and 10 mM ammonium (B1175870) formate/formic acid (pH 2.5).[9]

-

Flow Rate: 0.35 mL/min.[9]

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for saxagliptin, 5-hydroxy saxagliptin, and the internal standard.[9]

Efficacy Studies

The in vivo efficacy of saxagliptin was primarily assessed through its ability to improve glucose tolerance in diabetic animal models. The oral glucose tolerance test (oGTT) was a key experiment in these evaluations.

Figure 2: Experimental workflow for an oral glucose tolerance test (oGTT).

Experimental Protocol: Oral Glucose Tolerance Test (oGTT) in Rodents

Objective: To evaluate the effect of saxagliptin on glucose tolerance in a diabetic rodent model.

Animal Model: Zucker fatty (fa/fa) rats or streptozotocin-induced diabetic mice.[10][11]

Procedure:

-

Fast the animals overnight for 16-18 hours with free access to water.

-

Administer saxagliptin or vehicle orally by gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes). Doses in preclinical studies ranged from 0.1 mg/kg/day to 17.5 mg/kg/day.[12]

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

-

Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Measure plasma glucose concentrations using a validated method (e.g., glucose oxidase assay).

-

Calculate the area under the curve (AUC) for the plasma glucose concentration-time profile for each treatment group.

-

Compare the glucose AUC between the saxagliptin-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

Toxicology and Safety Pharmacology

A comprehensive set of toxicology and safety pharmacology studies were conducted to evaluate the safety profile of saxagliptin.

General Toxicology

Repeat-dose toxicity studies were performed in rats, dogs, and monkeys.

| Species | Duration | Dosing Regimen | Key Findings |

| Rat | 2 years | 50, 250, and 600 mg/kg/day (oral) | No drug-related tumors observed.[13] |

| Mouse | 2 years | 50, 250, and 600 mg/kg/day (oral) | No drug-related tumors observed.[13] |

| Dog | 12 months | Up to 10 mg/kg/day (oral) | No drug-related effects on ECG, blood pressure, or heart rate.[14] |

| Monkey | - | ≥3.4 mg/kg (IV) | Decreased blood pressure at high exposures.[14] |

Table 3: Summary of General Toxicology Studies.

Safety Pharmacology

Safety pharmacology studies focused on the cardiovascular system. In vitro assessments showed no meaningful effects of saxagliptin or 5-hydroxy saxagliptin on a panel of receptors and ion channels, including those involved in cardiac function.[14] In vivo studies in rats and dogs showed no adverse effects on cardiovascular parameters at doses significantly higher than the therapeutic exposure.[14]

Reproductive and Developmental Toxicology

Embryofetal development studies were conducted in rats and rabbits. No evidence of teratogenicity was observed at doses up to 500 mg/kg in rats and 200 mg/kg in rabbits.[13]

Figure 3: Logical relationship of preclinical safety assessment components.

Conclusion

The early preclinical studies of this compound established its profile as a potent, selective, and orally bioavailable DPP-4 inhibitor. The comprehensive pharmacological, pharmacokinetic, and toxicological evaluations in various in vitro and in vivo models provided a strong scientific foundation for its clinical development as a treatment for type 2 diabetes mellitus. The data demonstrated a clear mechanism of action, favorable pharmacokinetic properties across species, and a safety profile with adequate margins at therapeutic exposures. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, offering detailed insights into the preclinical assessment of a key anti-diabetic agent.

References

- 1. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]

- 3. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 8. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Nonclinical and clinical pharmacology evidence for cardiovascular safety of saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Saxagliptin Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic analysis of saxagliptin (B632) monohydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering valuable data and experimental protocols for researchers and professionals in drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of saxagliptin monohydrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's identity and purity.

Quantitative NMR Data

The following tables summarize the chemical shift assignments for this compound.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.25 | dd | 1H | - |

| 4.93 | dd | 1H | - |

| 3.55-3.50 | m | 1H | - |

| 3.35 | s | 1H | - |

| 2.45 | ddd | 1H | - |

| 2.25 | dd | 1H | - |

| 2.18-2.10 | m | 2H | - |

| 1.83-1.42 | m | 15H | Adamantane protons |

| 1.40-1.27 | m | 3H | - |

| 1.0-0.87 | m | 2H | - |

Data obtained in CD₂Cl₂ at 400 MHz.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.43 | C=O |

| 120.15 | C≡N |

| 68.83 | C-O |

| 60.90 | - |

| 46.57 | - |

| 45.51 | - |

| 45.08 | - |

| 45.01 | - |

| 41.62 | - |

| 38.15 | - |

| 37.92 | - |

| 37.35 | - |

| 35.88 | - |

| 30.98 | - |

| 30.93 | - |

| 30.80 | - |

| 18.00 | - |

| 13.69 | - |

Data obtained in CD₂Cl₂ at 100 MHz.[1]

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in an appropriate deuterated solvent (e.g., CD₂Cl₂, CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.5-0.7 mL.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Filter the solution if any particulate matter is present to avoid compromising spectral quality.

-

-

Instrument Parameters:

-

Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C isotope.

-

Use a standard internal reference, such as tetramethylsilane (B1202638) (TMS), or reference the spectrum to the residual solvent peak.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts based on known values and correlation spectroscopy (e.g., COSY, HSQC) if necessary.

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Quantitative IR Data

The characteristic IR absorption peaks for saxagliptin are summarized in the table below.

Table 3: FT-IR Absorption Peaks for Saxagliptin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450.12 | N-H Stretching | Amine/Amide |

| 3301 | O-H Stretching | Hydroxyl, Water |

| 2912.61 | C-H Stretching | Alkane |

| 1614.47 | C=N Stretching | Nitrile |

| 1255.70 | C-O Stretching | Tertiary Alcohol |

Data corresponds to solid-state analysis.[2]

Experimental Protocol for FT-IR Analysis

A standard protocol for solid-state FT-IR analysis of this compound is as follows:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

Select an appropriate number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

Set the resolution to 4 cm⁻¹ or better.

-

-

Data Acquisition and Analysis:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Compare the obtained spectrum with a reference spectrum of this compound for confirmation.

-

FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of saxagliptin, which is essential for its identification and for pharmacokinetic studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is commonly employed for the quantitative analysis of saxagliptin in biological matrices.

Quantitative MS Data

The key mass spectrometric parameters for saxagliptin are presented below.

Table 4: Mass Spectrometry Data for Saxagliptin

| Parameter | Value |

| Molecular Formula | C₁₈H₂₅N₃O₂ |

| Molecular Weight | 315.41 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (m/z) | 316.2 |

| Major Product Ion (m/z) | 180.1 |

The parent ion corresponds to [M+H]⁺.[3][4]

Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the quantification of saxagliptin in a biological matrix (e.g., plasma) is as follows:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Pre-treat plasma samples with an appropriate acid (e.g., formic acid) to dissociate any protein binding.

-

Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute saxagliptin from the cartridge using a suitable elution solvent (e.g., methanol with ammonium (B1175870) hydroxide).

-

The eluate can be injected directly or evaporated and reconstituted in the mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., ACQUITY HSS C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

-

Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C.[3]

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition from the parent ion (m/z 316.2) to the product ion (m/z 180.1).[3]

-

Optimize ion source parameters such as capillary voltage, desolvation temperature, and gas flows to maximize the signal intensity.

-

Mechanism of Action: Signaling Pathway

Saxagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) secretion from pancreatic α-cells. This leads to improved glycemic control.

Mechanism of Action of Saxagliptin

References

An In-Depth Technical Guide to the Solubility of Saxagliptin Monohydrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of saxagliptin (B632) monohydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the solubility of this active pharmaceutical ingredient (API) in various solvents is critical for a wide range of research and development activities, including formulation development, analytical method development, and in vitro and in vivo studies.

Executive Summary

Saxagliptin monohydrate exhibits a range of solubilities in common laboratory solvents. It is sparingly soluble in aqueous media and demonstrates higher solubility in various organic solvents. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a visualization of the compound's mechanism of action.

Data Presentation: Solubility of this compound and Hydrochloride

The following tables summarize the known solubility of this compound and its hydrochloride salt. While quantitative data for the monohydrate form is limited in publicly available literature, the provided information offers valuable insights for solvent selection and experimental design.

Table 1: Solubility of this compound

| Solvent | IUPAC Name | Solubility | Temperature (°C) |

| Water | Water | Sparingly soluble[1] | 24[1] |

| DMSO | Dimethyl sulfoxide | 2 mg/mL (clear solution) | Not Specified |

| Ethanol, anhydrous | Ethanol | Soluble | Not Specified |

| Methanol | Methanol | Freely Soluble[2] | Room Temperature[2] |

| Ethanol | Ethanol | Freely Soluble[2] | Room Temperature[2] |

| Isopropyl alcohol | Propan-2-ol | Soluble[1] | Not Specified |

| Acetonitrile | Acetonitrile | Soluble[1][3] | Not Specified |

| Acetone | Propan-2-one | Soluble[1][3] | Not Specified |

| Polyethylene glycol 400 | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy- | Soluble[1][3] | Not Specified |

| Ethyl acetate | Ethyl acetate | Slightly soluble[1][2] | Room Temperature[2] |

| 0.1 N Hydrochloric acid | Soluble[2] | Room Temperature[2] | |

| 0.1 N Sodium Hydroxide | Sparingly Soluble[2] | Room Temperature[2] |

Table 2: Solubility of Saxagliptin Hydrochloride (for comparison)

| Solvent | IUPAC Name | Solubility | Temperature (°C) |

| Ethanol | Ethanol | ~10 mg/mL[4] | Not Specified |

| DMSO | Dimethyl sulfoxide | ~20 mg/mL[4] | Not Specified |

| DMF | N,N-Dimethylformamide | ~20 mg/mL[4] | Not Specified |

| PBS (pH 7.2) | Phosphate-Buffered Saline | ~2 mg/mL[4] | Not Specified |

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The following protocols outline the methodologies for equilibrium and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials:

-

This compound (pure, crystalline solid)

-

Selected solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

6. Data Analysis:

-

Calculate the solubility in mg/mL or other appropriate units based on the concentration of the saturated solution and the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

1. Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Plate reader with UV-Vis capabilities

-

Automated liquid handler (optional)

2. Procedure:

-

Preparation of Compound Plate:

-

Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

-

-

Assay Plate Preparation:

-

Add the aqueous buffer to the wells of a new 96-well plate.

-

Transfer a small volume of the DMSO stock solutions from the compound plate to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

-

-

Incubation and Precipitation:

-

Mix the contents of the assay plate and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours). During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.

-

-

Measurement:

-

Measure the turbidity of the solutions in each well using the plate reader by detecting light scattering at a specific wavelength (e.g., 620 nm).

-

Alternatively, for a direct concentration measurement, the plate can be centrifuged to pellet the precipitate, and the absorbance of the supernatant can be measured at the λmax of saxagliptin.

-

5. Data Analysis:

-

The kinetic solubility is often defined as the highest concentration at which no significant precipitation is observed.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of saxagliptin and a typical workflow for equilibrium solubility determination.

Caption: Mechanism of action of saxagliptin as a DPP-4 inhibitor.

Caption: Workflow for the shake-flask method of solubility determination.

References

An In-depth Technical Guide on the Crystalline Structure and Polymorphism of Saxagliptin Monohydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] Marketed under the trade name ONGLYZA®, it improves glycemic control by increasing the concentrations of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner.[2][4][5] The active pharmaceutical ingredient (API) can exist in various solid-state forms, a phenomenon known as polymorphism.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[6][7] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Consequently, polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, stability, and hygroscopicity.[6][8][9] These properties are critical in drug development as they can significantly impact the bioavailability, manufacturability, and stability of the final dosage form.[8][9]

This technical guide provides a comprehensive overview of the known crystalline structures and polymorphism of saxagliptin, with a core focus on its monohydrate form. It consolidates key characterization data, details the experimental protocols used for analysis, and illustrates the relationships between different polymorphic forms.

Known Crystalline Forms of Saxagliptin and its Salts

Research and patent literature have disclosed several crystalline forms of saxagliptin and its hydrochloride salt. These forms include hydrates, anhydrates, and solvates. The primary form used in the commercial product is the saxagliptin monohydrate.[10][11]

The identified forms of saxagliptin free base include:

-

Form H-1 (Monohydrate): A key crystalline form of saxagliptin.[6][7][12]

-

Form H0.5-2 (Hemihydrate): A hydrated form containing a half mole of water.[6][7]

Additionally, numerous polymorphic forms of saxagliptin hydrochloride have been identified, including various hydrates and anhydrous forms such as H2-1 (dihydrate), I-S, HT-S, and IV-S.[1][6][13] While this guide focuses on the saxagliptin free base monohydrate, comparative data for other relevant forms are included for context.

Data Presentation: Physicochemical Characterization

The distinct crystalline structures of saxagliptin polymorphs are primarily differentiated using Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each form based on its crystal lattice. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide further information on melting points, desolvation, and thermal stability.

Powder X-ray Diffraction (PXRD) Data

The following table summarizes the characteristic PXRD peaks for various known crystalline forms of saxagliptin, providing a basis for their identification and differentiation.

| Crystalline Form | Characteristic PXRD Peaks (2-theta ± 0.1-0.2°) | Reference |

| This compound (Form H-1) | 12.4, 13.3, 13.6, 14.7, 16.2, 18.2, 19.9, 20.9, 21.9, 22.4 | [6][7][12] |

| Saxagliptin Hemihydrate (Form H0.5-2) | 11.2, 12.6, 14.0, 16.6, 19.5 | [12] |

| Saxagliptin Form F1 | 7.4, 8.6, 15.3, 17.1, 18.0 | [7][12] |

| Saxagliptin HCl Dihydrate (Form H2-1) | 6.8, 11.1, 13.7, 14.6, 15.2, 16.4, 17.0, 20.2, 21.1 | [6] |

| Saxagliptin HCl (Form K) | 6.4, 11.4, 12.8, 15.7, 19.4 | [6][8] |

| Saxagliptin HCl (Form I-S) | 6.7, 14.6, 15.2, 16.6, 17.9 | [1] |

| Saxagliptin HCl (Form HT-S) | 6.6, 11.5, 13.3, 16.7, 17.6 | [1] |

Thermal Analysis Data (DSC & TGA)

Thermal analysis is crucial for understanding the stability, hydration state, and phase transitions of different polymorphs.

| Crystalline Form | Technique | Key Observations | Reference |

| Saxagliptin HCl (Form D) | TGA | Water content of approximately 6.3% w/w. | [8] |

| Sitagliptin Phosphate Monohydrate (Analogous DPP-4 Inhibitor) | DSC/TGA | Dehydration event confirmed by TGA between 101°C and 136°C, with a corresponding endotherm in DSC. This indicates a crystalline transition upon water loss. | [9] |

| Generic HCl Salt Monohydrate (Illustrative) | TGA-DSC | Weight loss corresponding to one mole of water, with a matching endothermic event in the DSC curve, is typical for a monohydrate. | [14] |

Note: Specific DSC/TGA data for this compound (Form H-1) is not detailed in the provided search results, but the behavior of analogous compounds illustrates the expected analytical outcomes.

Experimental Protocols

The characterization of saxagliptin polymorphs relies on standardized analytical techniques. The methodologies described in the literature are detailed below.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and distinguishing crystalline polymorphs.

-

Instrumentation: A conventional X-ray powder diffractometer is used.

-

Radiation Source: Copper (Cu) Kα radiation with a wavelength of 1.54184 Å is commonly employed.[6]

-

Sample Preparation: The crystalline powder sample is gently packed into a sample holder to ensure a flat, uniform surface.

-

Data Collection: The diffractometer scans the sample over a specific range of 2-theta (2θ) angles, measuring the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, shows a series of peaks. The position (2θ angle) and relative intensity of these peaks are characteristic of a specific crystal structure.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid transitions.

-

Instrumentation: A DSC instrument (e.g., PerkinElmer Pyris STA 9) is used.[14]

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and sealed in an aluminum pan.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, often 10°C/min, is applied.[9][14]

-

Atmosphere: The experiment is typically run under an inert nitrogen purge gas (e.g., 30-50 mL/min) to prevent oxidative degradation.[9][14]

-

Temperature Range: The sample is heated across a temperature range expected to encompass thermal events of interest (e.g., 30°C to 350°C).[14]

-

-

Data Analysis: The DSC thermogram shows endothermic (heat absorbing, e.g., melting) or exothermic (heat releasing, e.g., decomposition) peaks. The peak temperature (Tpeak) and the enthalpy change (ΔH) are key parameters.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is particularly useful for quantifying the water or solvent content in hydrates and solvates.

-

Instrumentation: A TGA instrument, often coupled with DSC (Simultaneous Thermal Analyzer - STA), is used.[14]

-

Sample Preparation: A small, accurately weighed sample (e.g., 4-12 mg) is placed in a tared pan (e.g., alumina (B75360) ceramic).[14]

-

Experimental Conditions: The conditions (heating rate, atmosphere) are typically matched to the accompanying DSC experiment for direct correlation of thermal and mass change events.

-

Data Analysis: The TGA curve plots mass percentage versus temperature. A step-wise loss of mass indicates the loss of volatile components like water. The percentage of mass loss can be used to determine the stoichiometry of the hydrate.[14]

Visualizations: Workflows and Relationships

Polymorphic Relationships of Saxagliptin

The following diagram illustrates the known forms of saxagliptin free base and their potential relationships, such as the conversion between hydrated and anhydrous forms.

Caption: Interrelationships between different polymorphic forms of saxagliptin free base.

Experimental Workflow for Polymorph Characterization

This diagram outlines the logical flow of experiments used to identify and characterize a new crystalline form of an active pharmaceutical ingredient like saxagliptin.

Caption: Standard experimental workflow for solid-state characterization of a polymorph.

Conclusion

The solid-state chemistry of saxagliptin is complex, with multiple known crystalline forms for both the free base and its hydrochloride salt. The monohydrate form (Form H-1) is a critical entity in the pharmaceutical development of ONGLYZA®. A thorough understanding and rigorous control of polymorphism are essential for ensuring the consistent quality, stability, and efficacy of the final drug product. The application of a suite of analytical techniques, primarily PXRD and thermal analysis, allows for the unambiguous identification and characterization of these different solid-state forms. This guide provides drug development professionals with a foundational understanding of the key data and methodologies pertinent to the crystalline structure and polymorphism of this compound.

References

- 1. US9260389B2 - Crystal forms of saxagliptin - Google Patents [patents.google.com]

- 2. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Saxagliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8410288B2 - Polymorphs of Saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]

- 7. EP2539321A1 - Saxagliptin intermediates, saxagliptin polymorphs, and processes for preparation thereof - Google Patents [patents.google.com]

- 8. US20130158091A1 - Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]

- 9. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US20150087686A1 - Crystalline forms of saxagliptin - Google Patents [patents.google.com]

- 14. azom.com [azom.com]

An In-depth Technical Guide to the Molecular Binding Interactions of Saxagliptin with DPP-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin (B632), and its target enzyme. The content herein is curated for professionals in the fields of biochemistry, pharmacology, and drug development, offering a detailed examination of the binding kinetics, thermodynamics, and structural basis of this interaction.

Executive Summary

Saxagliptin is a potent, selective, and reversible inhibitor of DPP-4, an enzyme crucial in glucose homeostasis. Its mechanism of action involves the formation of a covalent adduct with the catalytic serine residue of DPP-4, leading to prolonged inhibition. This guide elucidates the key binding interactions, including covalent bonding, hydrogen bonding, and hydrophobic interactions, that contribute to the high affinity and specificity of saxagliptin for DPP-4. Quantitative binding data and detailed experimental methodologies are presented to provide a thorough understanding of this clinically significant enzyme-inhibitor complex.

Molecular Binding Interactions

The binding of saxagliptin to the active site of DPP-4 is a multi-faceted process, characterized by a combination of covalent and non-covalent interactions. These interactions collectively account for the high potency and selectivity of the inhibitor.

Covalent Bond Formation

A key feature of saxagliptin's interaction with DPP-4 is the formation of a reversible covalent bond.[1][2][3][4][5] The nitrile group of saxagliptin is attacked by the hydroxyl group of the catalytic serine residue, Ser630, within the enzyme's active site.[1][2][5][6] This nucleophilic attack is facilitated by the catalytic dyad residue, His740, which acts as a general base to deprotonate the serine hydroxyl, thereby increasing its nucleophilicity.[1][2] The resulting covalent imidate adduct is stable, yet reversible, contributing to the prolonged duration of action of saxagliptin.[1][2][3][4][5] X-ray crystal structures of the saxagliptin-DPP-4 complex have confirmed this covalent attachment, with a measured distance of less than 1.3 Å between the serine oxygen and the inhibitor's nitrile carbon.[1][2][4][5][6] Mutagenesis studies have underscored the critical roles of both Ser630 and His740 in this covalent interaction; mutation of Ser630 to alanine (B10760859) completely abolishes saxagliptin binding, while mutation of His740 to glutamine results in a significant reduction in binding affinity.[1][2]

Hydrogen Bonding Network

In addition to the covalent bond, a network of hydrogen bonds stabilizes the saxagliptin-DPP-4 complex. The primary amine of saxagliptin forms crucial hydrogen bonds with the side chains of Glu205, Glu206, and Tyr662.[1] This interaction anchors the inhibitor within the active site. The adamantane (B196018) hydroxyl group of saxagliptin forms a hydrogen bond with the side-chain hydroxyl of Tyr547.[1][7] Furthermore, the carbonyl oxygen of saxagliptin engages in a hydrogen bond with the side-chain NH2 of Asn710.[1] These hydrogen bonds are critical for the high affinity and specificity of saxagliptin.[4]

Hydrophobic Interactions

The adamantyl group of saxagliptin fits snugly into the hydrophobic S2 pocket of DPP-4, while the 4,5-methanopyrrolidine ring occupies the S1 pocket.[1][7] The S1 pocket is lined with hydrophobic residues including Val711, Val656, Tyr662, Tyr666, Trp659, and Tyr547, which form extensive van der Waals interactions with the inhibitor.[1] These hydrophobic interactions contribute significantly to the overall binding affinity.

Quantitative Binding Data

The affinity of saxagliptin for DPP-4 has been quantified using various biophysical and biochemical techniques. The following tables summarize the key quantitative data.

| Parameter | Value | Method | Species | Reference |

| Kd | < 5 nM | Isothermal Titration Calorimetry (ITC) | Human | [1] |

| Ki | 1.3 nM (at 37°C) | Enzyme Inhibition Assay | Human | [8] |

| IC50 | 1.4 nM | Enzyme Inhibition Assay | Human | [3] |

| Dissociation t1/2 | 50 minutes (at 37°C) | Enzyme Inhibition Assay | Human | [8] |

Table 1: Binding Affinity and Kinetic Parameters of Saxagliptin for DPP-4

| Interacting Residue | Type of Interaction |

| Ser630 | Covalent Bond |

| His740 | Catalysis of Covalent Bond |

| Glu205 | Hydrogen Bond |

| Glu206 | Hydrogen Bond |

| Tyr662 | Hydrogen Bond |

| Tyr547 | Hydrogen Bond, Hydrophobic |

| Asn710 | Hydrogen Bond |

| Val711 | Hydrophobic |

| Val656 | Hydrophobic |

| Tyr666 | Hydrophobic |

| Trp659 | Hydrophobic |

Table 2: Key Amino Acid Residues in the DPP-4 Active Site Interacting with Saxagliptin

Experimental Protocols

The following sections detail the methodologies used to characterize the molecular interactions between saxagliptin and DPP-4.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the saxagliptin-DPP-4 complex and visualize the binding interactions.

Methodology:

-

Protein Expression and Purification: The soluble domain of human DPP-4 (residues 39-766) is expressed in a suitable expression system, such as baculovirus-infected insect cells, and purified to homogeneity using chromatographic techniques.[1]

-

Crystallization: The purified DPP-4 is co-crystallized with saxagliptin. Crystals are typically grown using the hanging drop vapor diffusion method by mixing the protein-inhibitor complex solution with a precipitant solution.[9]

-

Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source.

-

Structure Determination and Refinement: The diffraction data is processed, and the structure is solved by molecular replacement using a previously determined DPP-4 structure as a search model. The model is then refined to fit the experimental data.[1]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: Purified DPP-4 is dialyzed against a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[1] Saxagliptin is dissolved in the same buffer, often with a small percentage of DMSO to aid solubility.[1]

-

Titration: The ITC experiment is performed using a microcalorimeter. A solution of saxagliptin is titrated into the sample cell containing the DPP-4 solution in a series of small injections.[1]

-

Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a single-site binding model to determine the Kd, ΔH, and stoichiometry of binding.[1]

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of saxagliptin (Ki and IC50).

Methodology:

-

Reagents: Purified human DPP-4, a chromogenic or fluorogenic substrate (e.g., Gly-Pro-pNA or Gly-Pro-AMC), and saxagliptin are required.[8][10][11]

-

Assay Procedure: The assay is performed in a microplate format. A fixed concentration of DPP-4 is incubated with varying concentrations of saxagliptin for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Signaling Pathways

DPP-4 plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[1][7] By inhibiting DPP-4, saxagliptin prevents the degradation of GLP-1, thereby prolonging its biological activity.

Caption: DPP-4's Role in Incretin Hormone Degradation and Inhibition by Saxagliptin.

Conclusion

The interaction of saxagliptin with DPP-4 is a well-characterized example of mechanism-based enzyme inhibition. The formation of a reversible covalent bond with the catalytic Ser630, stabilized by a network of hydrogen bonds and extensive hydrophobic interactions, underpins its high potency and prolonged duration of action. The detailed understanding of these molecular interactions, supported by robust quantitative data and experimental methodologies, provides a solid foundation for the rational design of next-generation DPP-4 inhibitors and other therapeutic agents targeting serine proteases.

References

- 1. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vetmeduni.ac.at [vetmeduni.ac.at]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. rcsb.org [rcsb.org]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Enzymatic Assay for Determining Saxagliptin Monohydrate Potency

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic assay used to determine the potency of saxagliptin (B632), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document outlines the underlying biochemical principles, detailed experimental protocols for assessing inhibitory activity, and relevant kinetic data.

Introduction: The Role of Saxagliptin and DPP-4

Saxagliptin is an orally active hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] Its therapeutic effect stems from its function as a highly potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3][4][5] DPP-4 is the primary enzyme responsible for the degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] By inhibiting DPP-4, saxagliptin slows the inactivation of these incretins, leading to increased levels of their active forms.[7] This enhancement of incretin activity results in glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, thereby improving glycemic control.[4][8]

The potency of saxagliptin is a critical quality attribute, and it is typically quantified by its ability to inhibit DPP-4 activity in an enzymatic assay. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Saxagliptin is a slow-binding inhibitor that forms a covalent, yet reversible, complex with the active site of the DPP-4 enzyme, which contributes to its prolonged pharmacodynamic effect.[3][9][10]

DPP-4 Signaling Pathway and Mechanism of Inhibition

The mechanism of action for saxagliptin is centered on the incretin pathway. In a healthy individual, the ingestion of food stimulates the release of GLP-1 and GIP from the gut. These hormones then act on pancreatic islets to regulate blood glucose. However, DPP-4 rapidly cleaves and inactivates these peptides. Saxagliptin's inhibition of DPP-4 preserves the active forms of GLP-1 and GIP, amplifying their natural glucose-lowering effects.

Caption: Mechanism of Saxagliptin action on the DPP-4 and incretin pathway.

Quantitative Data: Potency and Kinetic Parameters

The potency of saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin, has been well-characterized. Key quantitative parameters are summarized below for comparison.

Table 1: Inhibitory Potency of Saxagliptin and its Metabolite

| Compound | IC50 (nM) | Ki (nM) | Target Enzyme |

|---|---|---|---|

| Saxagliptin | 0.5[1] | 1.3[9][10] | Human DPP-4 |

| 5-hydroxy saxagliptin | N/A | 2.6[9][10] | Human DPP-4 |

Table 2: Kinetic Parameters for DPP-4 Inhibitors (at 37°C)

| Inhibitor | Dissociation Half-Life (t½, minutes) | Binding Characteristic |

|---|---|---|

| Saxagliptin | 50[8][9][10] | Slow, Reversible Covalent |

| 5-hydroxy saxagliptin | 23[8][9] | Slow, Reversible Covalent |

| Vildagliptin | 3.5[9][10] | Rapid |

| Sitagliptin | < 2[9][10] | Rapid |

Table 3: Kinetic Parameters of DPP-4 Substrates

| Substrate | Km (µM) | Enzyme Source |

|---|---|---|

| Gly-Pro-pNA | 180 ± 8 | Human DPP-4 |

| GLP-1 (7-36) | 24 ± 16 | Human DPP-4 |

Data from reference[10].

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This section details a standard protocol for determining the potency of saxagliptin monohydrate by measuring the inhibition of recombinant human DPP-4. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC).

4.1 Materials and Reagents

-

Recombinant Human DPP-4 (e.g., 1.73 mU/mL)

-

This compound reference standard

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

Solvent for inhibitor: Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)

-

Incubator set to 37°C

4.2 Reagent Preparation

-

Saxagliptin Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the saxagliptin stock solution in DMSO to create a range of inhibitor concentrations. These will be further diluted in the assay wells.

-

DPP-4 Working Solution: Dilute the recombinant DPP-4 enzyme stock to the desired final concentration (e.g., 0.84 mU/mL) in cold Tris-HCl Assay Buffer. Keep the enzyme on ice.

-

Substrate Solution: Prepare the Gly-Pro-AMC substrate solution in Tris-HCl Assay Buffer to the desired concentration (e.g., 200 µM).[11]

4.3 Assay Procedure

-

Plate Setup:

-

Blank/Background Wells: Add Assay Buffer and the same volume of solvent (DMSO) used for the inhibitor.

-

100% Activity Control Wells: Add DPP-4 working solution, Assay Buffer, and solvent (DMSO).

-

Inhibitor (Saxagliptin) Wells: Add DPP-4 working solution, Assay Buffer, and the corresponding saxagliptin serial dilution.

-

-

Pre-incubation: Mix 24 µL of the DPP-4 working solution with 26 µL of the saxagliptin dilution (or DMSO for control) in the wells of the 96-well plate.[11]

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[11]

-

Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.[11] The final volume in each well should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes.[11]

4.4 Data Analysis

-

Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal versus time plot (ΔFLU/min).

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of DPP-4 inhibition for each saxagliptin concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the saxagliptin concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of saxagliptin that produces 50% inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the enzymatic assay for determining saxagliptin potency.

Caption: Step-by-step workflow for the DPP-4 enzymatic inhibition assay.

References

- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. tga.gov.au [tga.gov.au]

- 8. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro DPP-4 Inhibition Assay with Saxagliptin Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins potentiate glucose-dependent insulin (B600854) secretion. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

Saxagliptin (B632) is a potent, selective, and reversible inhibitor of the DPP-4 enzyme.[1][2] It is used clinically as an oral hypoglycemic agent for the management of type 2 diabetes mellitus. Understanding the in vitro inhibitory activity of saxagliptin is fundamental for drug discovery and development, allowing for the characterization of its potency and mechanism of action.

These application notes provide detailed protocols for conducting both fluorometric and colorimetric in vitro DPP-4 inhibition assays using saxagliptin monohydrate. The protocols are designed to be robust and reproducible, enabling researchers to accurately determine the half-maximal inhibitory concentration (IC50) of saxagliptin.

Mechanism of DPP-4 Inhibition by Saxagliptin

DPP-4 cleaves N-terminal dipeptides from polypeptides that have a proline or alanine (B10760859) residue in the penultimate position. In the context of glucose metabolism, this action inactivates GLP-1 and GIP. Saxagliptin acts as a competitive, reversible inhibitor of DPP-4, binding to the active site of the enzyme and preventing the degradation of incretin hormones. This leads to prolonged incretin activity, enhanced insulin secretion, and suppressed glucagon (B607659) release in a glucose-dependent manner.

References

Application Note: Saxagliptin Monohydrate as a Tool Compound in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction Saxagliptin (B632) is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][2] As a research tool, saxagliptin monohydrate is invaluable for investigating the intricacies of the incretin (B1656795) system and its role in glucose homeostasis and broader metabolic regulation. Its high selectivity and well-characterized pharmacokinetics make it an ideal compound for both in vitro and in vivo studies aimed at elucidating metabolic pathways and validating new therapeutic targets.[3][4] This document provides detailed application notes and protocols for utilizing saxagliptin as a tool compound in metabolic research.

Mechanism of Action Saxagliptin exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By preventing this degradation, saxagliptin increases the circulating concentrations of active GLP-1 and GIP.[5][7] This leads to several downstream metabolic effects in a glucose-dependent manner:

-

Enhanced Insulin (B600854) Secretion: Increased GLP-1 and GIP levels stimulate insulin synthesis and release from pancreatic β-cells when blood glucose is elevated.[8]

-

Suppressed Glucagon (B607659) Secretion: Elevated GLP-1 levels decrease glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[6][8]

This dual action on insulin and glucagon helps to lower fasting and postprandial glucose levels, making saxagliptin a powerful tool for studying the physiological roles of the incretin axis.[8][9]

Figure 1. Mechanism of action of saxagliptin in the incretin pathway.

Data Presentation: Quantitative Properties

Quantitative data for saxagliptin is crucial for designing robust experiments. The following tables summarize key parameters from in vitro and preclinical studies.

Table 1: In Vitro Potency and Selectivity of Saxagliptin and its Active Metabolite

| Compound | Target | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Saxagliptin | Human DPP-4 | Ki | 1.3 nM | 37°C | [4][10] |

| Saxagliptin | Human DPP-4 | IC50 | 0.5 nM | Room Temp | [11] |

| 5-hydroxy saxagliptin | Human DPP-4 | Ki | 2.6 nM | 37°C | [4][10] |

| Saxagliptin | Human DPP-8 | Selectivity vs DPP-4 | ~400-fold | 37°C | [4] |

| Saxagliptin | Human DPP-9 | Selectivity vs DPP-4 | ~75-fold | 37°C | [4] |

| Saxagliptin | DPP-4 Dissociation | t1/2 | 50 minutes | 37°C | [4][12] |

| 5-hydroxy saxagliptin | DPP-4 Dissociation | t1/2 | 23 minutes | 37°C |[4][12] |

Table 2: Pharmacokinetic Parameters of Saxagliptin in Preclinical Species

| Species | Clearance (mL/min/kg) | Plasma Half-life (h) | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|

| Rat | 115 | 2.1 - 4.4 | 50 - 75 | [13] |

| Dog | 9.3 | 2.1 - 4.4 | 50 - 75 | [13] |

| Monkey | 14.5 | 2.1 - 4.4 | 50 - 75 |[13] |

Table 3: Summary of Clinically Observed Metabolic Effects (5 mg dose)

| Parameter | Change from Baseline/Control | Study Population | Reference |

|---|---|---|---|

| HbA1c | -0.5% to -0.9% | Patients with T2DM | [6][14] |

| Fasting Plasma Glucose (FPG) | -13.78 mg/dL | Patients with T2DM | [15] |

| Postprandial Glucose (PPG) | Significant Reduction | Patients with T2DM | [14] |

| GLP-1 / GIP Levels | ~2 to 3-fold increase | Healthy Subjects & T2DM |[3][7][11] |

Experimental Protocols

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

This protocol details a fluorometric assay to determine the inhibitory activity of saxagliptin on purified DPP-4 enzyme.

Objective: To quantify the IC50 value of saxagliptin for DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

This compound

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (50 mM, pH 8.0)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of saxagliptin in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final assay concentrations.

-

Enzyme and Substrate Preparation: Dilute DPP-4 enzyme and Gly-Pro-AMC substrate in Assay Buffer to the desired working concentrations. A typical final concentration for DPP-4 is ~1.7 mU/mL and for the substrate is 200 µM.[16]

-